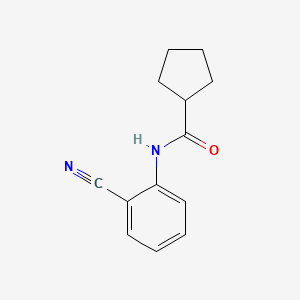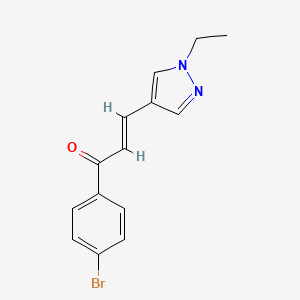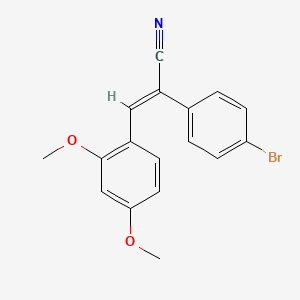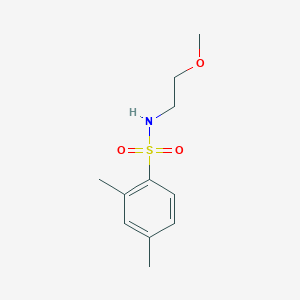
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPMPA is a white crystalline solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide is not fully understood. However, it is believed that N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. Specifically, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide may reduce inflammation and pain in the body. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ may have beneficial effects on the treatment of metabolic disorders such as diabetes.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been found to reduce inflammation and pain, as well as to exhibit anticonvulsant effects. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells in vitro. These findings suggest that N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide may have potential as a therapeutic agent for the treatment of inflammatory, neurological, and cancerous diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide in lab experiments is that it is a relatively stable compound that is easy to synthesize. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to have a number of beneficial effects in animal studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of using N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide for therapeutic use.
Orientations Futures
There are a number of future directions for the study of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide for therapeutic use. Finally, more research is needed to determine the potential of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide as a therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide involves the reaction of 4-methoxybenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to produce N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide. The yield of this reaction is typically around 60-70%.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been found to inhibit the growth of cancer cells in vitro. These findings suggest that N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide may have potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18(12-14-8-10-15(20-2)11-9-14)17(19)13-21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLNOATZGMISBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)

![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)


![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)
![5-isopropyl-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5296982.png)
